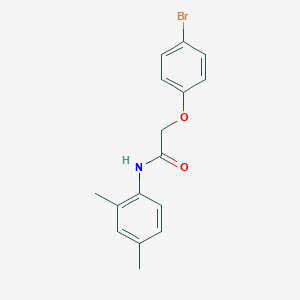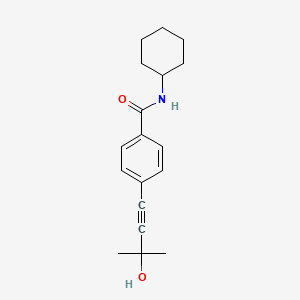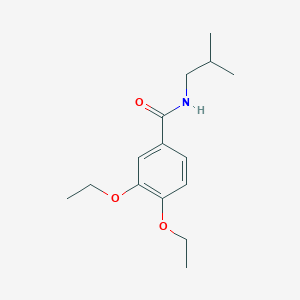![molecular formula C22H22N2O4 B5807561 N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, commonly known as DANA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. DANA is a small molecule that can be synthesized in the laboratory and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DANA is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. DANA has been shown to bind specifically to the SH3 domain of the protein Crk, preventing its interaction with other proteins. This inhibition of protein-protein interactions may have implications for the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
DANA has been shown to have various biochemical and physiological effects. In addition to its role as a fluorescent probe for protein-protein interactions, DANA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DANA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DANA in lab experiments is its ability to specifically bind to the SH3 domain of Crk, allowing for the detection of protein-protein interactions in live cells. Additionally, DANA has been shown to have various biochemical and physiological effects, making it a versatile tool for medical research. However, one limitation of using DANA is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving DANA. One area of research involves the development of new fluorescent probes based on the structure of DANA for the detection of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of DANA and its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Finally, the development of new synthesis methods for DANA may lead to the discovery of new compounds with similar biochemical and physiological effects.
Synthesis Methods
The synthesis of DANA involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. The resulting compound is then reacted with 3,4-dimethoxybenzoyl chloride to form N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1-naphthylamine. Finally, the product is treated with ethanolic ammonia to form the desired compound, N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide.
Scientific Research Applications
DANA has been studied extensively for its potential application in medical research. One area of research involves its use as a fluorescent probe for the detection of protein-protein interactions. DANA has been shown to bind specifically to the SH3 domain of the protein Crk, allowing for the detection of protein-protein interactions in live cells. Additionally, DANA has been studied for its potential use as a therapeutic agent in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-11-10-15(12-20(19)27-2)13-22(25)28-24-21(23)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13-14H2,1-2H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDKCJJUBCSRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)

![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)

